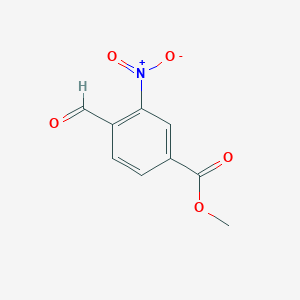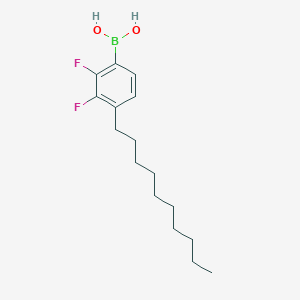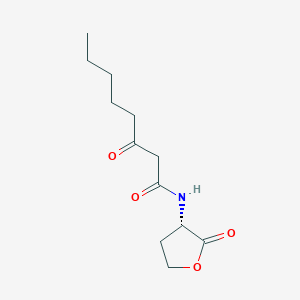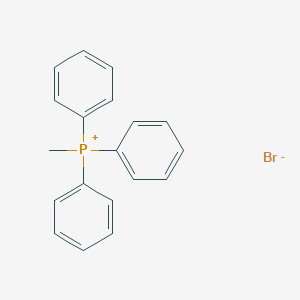![molecular formula C9H10O3 B117165 2-[(1R)-1-Hydroxyethyl]benzoic acid CAS No. 158169-17-6](/img/structure/B117165.png)
2-[(1R)-1-Hydroxyethyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1R)-1-Hydroxyethyl]benzoic acid, also known as mandelic acid, is a white crystalline powder that is widely used in the pharmaceutical and cosmetic industries. It is a chiral molecule that has two enantiomers, the (R)-mandelic acid and the (S)-mandelic acid. The (R)-mandelic acid is the biologically active enantiomer and is the focus of
Mechanism Of Action
The mechanism of action of (R)-2-[(1R)-1-Hydroxyethyl]benzoic acid acid is not fully understood. However, it has been suggested that its antimicrobial properties may be due to its ability to disrupt bacterial cell walls and inhibit the growth of fungi and viruses. It has also been shown to possess antioxidant properties, which may contribute to its therapeutic effects.
Biochemical And Physiological Effects
(R)-2-[(1R)-1-Hydroxyethyl]benzoic acid acid has been shown to have several biochemical and physiological effects. It has been reported to reduce inflammation, improve skin texture and tone, and enhance wound healing. It has also been shown to have a mild exfoliating effect, making it a popular ingredient in cosmetic products.
Advantages And Limitations For Lab Experiments
The advantages of using (R)-2-[(1R)-1-Hydroxyethyl]benzoic acid acid in lab experiments include its high enantiomeric purity, low toxicity, and broad spectrum of biological activities. However, its solubility in water is limited, which may affect its bioavailability and efficacy. Additionally, its stability may be affected by pH and temperature changes, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on (R)-2-[(1R)-1-Hydroxyethyl]benzoic acid acid. One area of interest is the development of new antimicrobial agents based on its structure and properties. Another area of research is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, the development of new formulations and delivery methods may enhance its bioavailability and efficacy in various applications.
Conclusion
(R)-2-[(1R)-1-Hydroxyethyl]benzoic acid acid is a promising molecule with a wide range of potential applications in the pharmaceutical and cosmetic industries. Its high enantiomeric purity, low toxicity, and broad spectrum of biological activities make it an attractive candidate for further research and development. The future directions for research on (R)-2-[(1R)-1-Hydroxyethyl]benzoic acid acid are diverse and include the development of new antimicrobial agents, investigation of its potential use in the treatment of neurodegenerative diseases, and the development of new formulations and delivery methods.
Synthesis Methods
(R)-2-[(1R)-1-Hydroxyethyl]benzoic acid acid can be synthesized through several methods, including the resolution of racemic 2-[(1R)-1-Hydroxyethyl]benzoic acid acid, asymmetric synthesis, and enzymatic resolution. The most common method is the resolution of racemic 2-[(1R)-1-Hydroxyethyl]benzoic acid acid, which involves the separation of the (R)- and (S)-enantiomers using a chiral resolving agent. This method is simple, cost-effective, and yields high enantiomeric purity.
Scientific Research Applications
(R)-2-[(1R)-1-Hydroxyethyl]benzoic acid acid has been extensively studied for its potential pharmaceutical applications. It has been shown to possess antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents. It has also been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
properties
CAS RN |
158169-17-6 |
|---|---|
Product Name |
2-[(1R)-1-Hydroxyethyl]benzoic acid |
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
2-[(1R)-1-hydroxyethyl]benzoic acid |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6,10H,1H3,(H,11,12)/t6-/m1/s1 |
InChI Key |
GPBOXVCIWMHAJH-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1C(=O)O)O |
SMILES |
CC(C1=CC=CC=C1C(=O)O)O |
Canonical SMILES |
CC(C1=CC=CC=C1C(=O)O)O |
synonyms |
Benzoic acid, 2-(1-hydroxyethyl)-, (R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



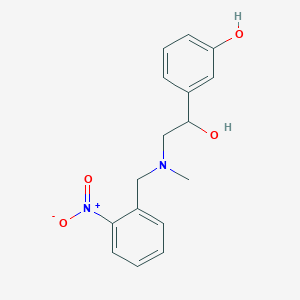

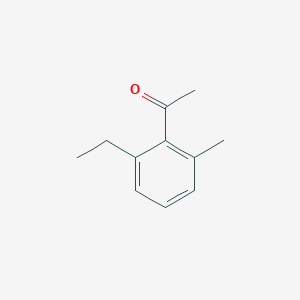
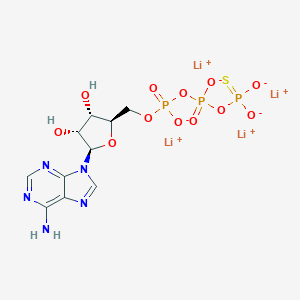
![Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate](/img/structure/B117096.png)


![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride](/img/structure/B117107.png)
